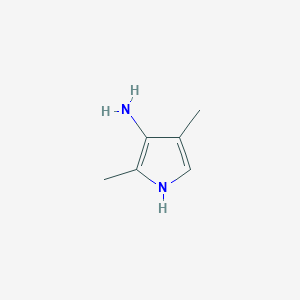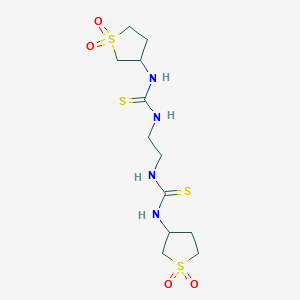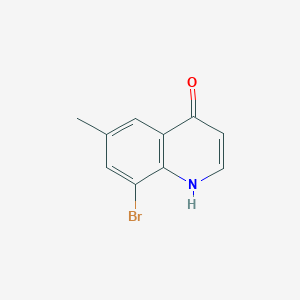![molecular formula C15H15NO4 B12123990 [5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12123990.png)
[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(benciloxi)-2-metil-4-oxopirimidin-1(4H)-il]ácido acético es un compuesto orgánico sintético que pertenece a la familia de la piridinona. Este compuesto se caracteriza por su estructura única, que incluye un grupo benciloxi, un grupo metil y una porción oxopirimidinil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [5-(benciloxi)-2-metil-4-oxopirimidin-1(4H)-il]ácido acético típicamente implica varios pasos. Un método común incluye la reacción del ácido kójico con cloruro de bencilo en presencia de metanol, seguido de reflujo durante 16 a 18 horas. La mezcla de reacción se destila luego a presión reducida y el solvente se evapora hasta sequedad. El producto intermedio se procesa adicionalmente agregando metanol y agua, agitando, lavando, filtrando y secando .
Métodos de producción industrial
Para la producción industrial, el método de síntesis se optimiza para prevenir la contaminación ambiental y lograr altos rendimientos. El proceso implica controlar la temperatura de reacción y utilizar reactivos adecuados para minimizar la producción de subproductos peligrosos .
Análisis De Reacciones Químicas
Tipos de reacciones
[5-(benciloxi)-2-metil-4-oxopirimidin-1(4H)-il]ácido acético se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen N-bromosuccinimida (NBS) para la bromación por radicales libres, periodato de sodio para la oxidación y varios nucleófilos para reacciones de sustitución .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir diferentes derivados oxo, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la posición bencílica .
Aplicaciones Científicas De Investigación
[5-(benciloxi)-2-metil-4-oxopirimidin-1(4H)-il]ácido acético tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de [5-(benciloxi)-2-metil-4-oxopirimidin-1(4H)-il]ácido acético implica su interacción con dianas moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a cambios en los procesos celulares. Las dianas moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
2-Metil-4-oxo-4,5-dihidro-1H-pirrol-3-carboxílico ácido fenilamida: Este compuesto comparte una estructura de piridinona similar y se utiliza en la síntesis de moléculas bioactivas.
Derivados de benzopirano-4-ona: Estos compuestos tienen características estructurales similares y se estudian por sus actividades antiproliferativas y antiinflamatorias.
Singularidad
[5-(benciloxi)-2-metil-4-oxopirimidin-1(4H)-il]ácido acético es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C15H15NO4 |
|---|---|
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
2-(2-methyl-4-oxo-5-phenylmethoxypyridin-1-yl)acetic acid |
InChI |
InChI=1S/C15H15NO4/c1-11-7-13(17)14(8-16(11)9-15(18)19)20-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,19) |
Clave InChI |
PKJZZBHUVHUTFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=CN1CC(=O)O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12123911.png)
![5-bromo-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B12123912.png)

![2-[(4-benzylpiperazin-1-yl)carbonyl]-6-chloro-4H-chromen-4-one](/img/structure/B12123926.png)
![3-Oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B12123940.png)
![6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12123950.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine](/img/structure/B12123951.png)
![4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B12123956.png)

![Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12123967.png)



![6-[2-(2,4-dichlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123992.png)
